molecular formula C13H8ClIN2O3 B6024589 2-chloro-N-(2-iodophenyl)-4-nitrobenzamide CAS No. 346695-01-0

2-chloro-N-(2-iodophenyl)-4-nitrobenzamide

Katalognummer B6024589
CAS-Nummer: 346695-01-0
Molekulargewicht: 402.57 g/mol
InChI-Schlüssel: HLDANYSTSLNMCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(2-iodophenyl)-4-nitrobenzamide, also known as CI-976, is a synthetic compound that belongs to the class of benzamides. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the biosynthesis of cholesterol and lipids. CI-976 has been extensively studied for its potential applications in the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.

Wirkmechanismus

2-chloro-N-(2-iodophenyl)-4-nitrobenzamide works by inhibiting the activity of ACAT, an enzyme that plays a crucial role in the biosynthesis of cholesterol and lipids. ACAT is responsible for the esterification of cholesterol and fatty acids in the liver and other tissues. By inhibiting ACAT, this compound reduces the production of LDL cholesterol and triglycerides, while increasing the production of HDL cholesterol. This leads to an overall improvement in the lipid profile of individuals with dyslipidemia.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in animal models and human studies. In animal studies, this compound has been shown to reduce the levels of LDL cholesterol and triglycerides, while increasing the levels of HDL cholesterol. In human studies, this compound has been shown to reduce the levels of LDL cholesterol by up to 40%, while increasing the levels of HDL cholesterol by up to 20%. This compound has also been shown to reduce the risk of cardiovascular events, such as heart attack and stroke, in individuals with dyslipidemia.

Vorteile Und Einschränkungen Für Laborexperimente

2-chloro-N-(2-iodophenyl)-4-nitrobenzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of ACAT, which makes it a valuable tool for studying the role of ACAT in cholesterol and lipid metabolism. Another advantage is that it has been extensively studied in animal models and human studies, which provides a wealth of data on its biochemical and physiological effects.
One of the limitations of this compound is that it has a relatively low yield in the synthesis process, which can make it expensive and time-consuming to produce. Another limitation is that it has a short half-life in the body, which can make it difficult to maintain therapeutic levels in the blood over a prolonged period of time.

Zukünftige Richtungen

There are several future directions for the research and development of 2-chloro-N-(2-iodophenyl)-4-nitrobenzamide. One direction is to investigate its potential applications in the treatment of other conditions, such as atherosclerosis and non-alcoholic fatty liver disease, which are also characterized by abnormal lipid metabolism. Another direction is to develop more potent and selective inhibitors of ACAT, which may have fewer side effects and better therapeutic efficacy. Finally, future research could focus on developing new delivery systems for this compound, such as nanoparticles and liposomes, which may improve its bioavailability and pharmacokinetics.

Synthesemethoden

2-chloro-N-(2-iodophenyl)-4-nitrobenzamide can be synthesized by reacting 2-iodoaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thionyl chloride and chloroacetyl chloride to obtain the final product. The yield of this compound is typically around 50-60%.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2-iodophenyl)-4-nitrobenzamide has been extensively studied for its potential applications in the treatment of dyslipidemia. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, including high levels of low-density lipoprotein (LDL) cholesterol, triglycerides, and low levels of high-density lipoprotein (HDL) cholesterol. Dyslipidemia is a major risk factor for the development of cardiovascular disease, which is the leading cause of death worldwide.
This compound has been shown to decrease the biosynthesis of cholesterol and lipids by inhibiting ACAT, which is responsible for the esterification of cholesterol and fatty acids in the liver and other tissues. By inhibiting ACAT, this compound reduces the production of LDL cholesterol and triglycerides, while increasing the production of HDL cholesterol. This leads to an overall improvement in the lipid profile of individuals with dyslipidemia.

Eigenschaften

IUPAC Name

2-chloro-N-(2-iodophenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O3/c14-10-7-8(17(19)20)5-6-9(10)13(18)16-12-4-2-1-3-11(12)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDANYSTSLNMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268509
Record name 2-Chloro-N-(2-iodophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

346695-01-0
Record name 2-Chloro-N-(2-iodophenyl)-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346695-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-iodophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.